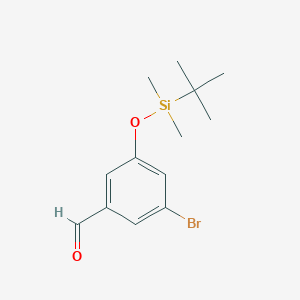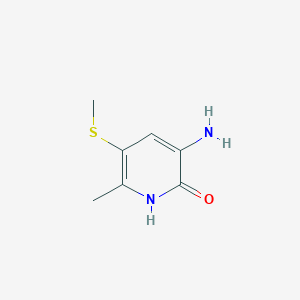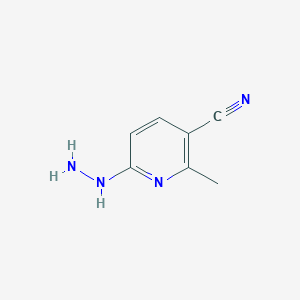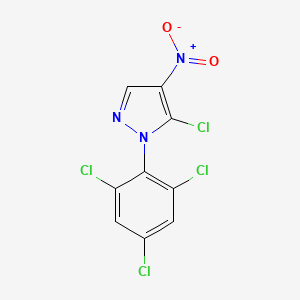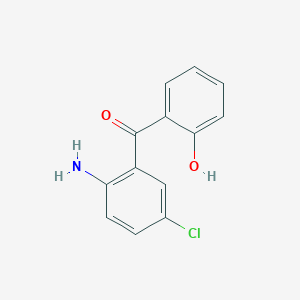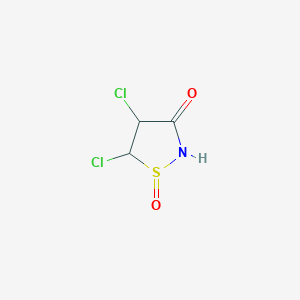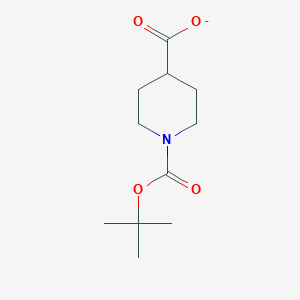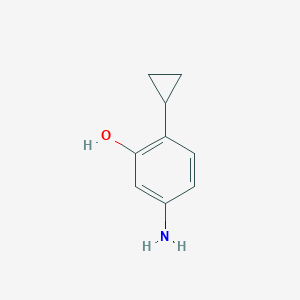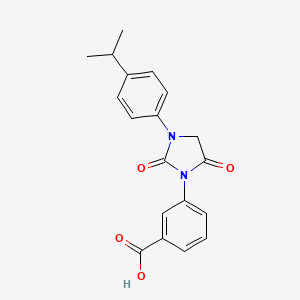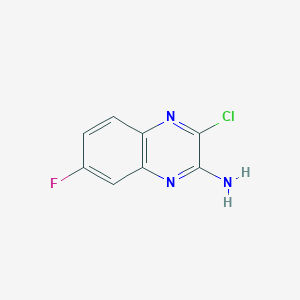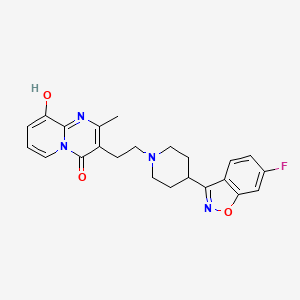
6,7,8,9 Dehydro Paliperidone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6,7,8,9 Dehydro Paliperidone Hydrochloride is a member of the class of pyridopyrimidines. It is known for its significant pharmacological properties and is commonly referred to as Paliperidone . This compound is widely used in the treatment of schizophrenia and schizoaffective disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9 Dehydro Paliperidone Hydrochloride involves multiple steps. One common method includes the reaction of 6-fluoro-1,2-benzoxazole with 1-piperidyl ethyl chloride under basic conditions to form an intermediate . This intermediate is then reacted with 9-hydroxy-2-methyl-pyrido[1,2-a]pyrimidin-4-one under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9 Dehydro Paliperidone Hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl and benzoxazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
6,7,8,9 Dehydro Paliperidone Hydrochloride: has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,7,8,9 Dehydro Paliperidone Hydrochloride involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in reducing the symptoms of schizophrenia by balancing the levels of dopamine and serotonin in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Risperidone: Another antipsychotic with a similar structure but different pharmacokinetic properties.
Olanzapine: Shares some pharmacological effects but has a different chemical structure and side effect profile.
Quetiapine: Also used in the treatment of psychiatric disorders but with a distinct mechanism of action.
Uniqueness
6,7,8,9 Dehydro Paliperidone Hydrochloride: is unique due to its specific receptor binding profile and its efficacy in treating both positive and negative symptoms of schizophrenia . Its extended-release formulation provides a longer duration of action, improving patient compliance .
Eigenschaften
Molekularformel |
C23H23FN4O3 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H23FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h2-5,9,13,15,29H,6-8,10-12H2,1H3 |
InChI-Schlüssel |
MLGMRYPFEBQSBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
